

# The Effect of AZD0095 on Tumor Microenvironment Acidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD0095   |           |
| Cat. No.:            | B10854968 | Get Quote |

Executive Summary: The tumor microenvironment (TME) is frequently characterized by acidic conditions, primarily due to the metabolic reprogramming of cancer cells towards aerobic glycolysis, known as the Warburg effect. This acidic milieu promotes tumor progression, metastasis, and immunosuppression. A key driver of this extracellular acidification is the efflux of lactic acid from cancer cells, a process mediated by monocarboxylate transporters (MCTs). AZD0095 is a potent, selective, and orally bioavailable inhibitor of MCT4, a transporter highly expressed in glycolytic tumors and associated with lactate export under hypoxic conditions. By blocking MCT4, AZD0095 prevents lactate efflux, leading to intracellular lactate accumulation and a subsequent reversal of extracellular acidity. This guide details the mechanism of AZD0095, summarizes the quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the key pathways and workflows involved in its action and evaluation.

### Introduction: The Acidic Tumor Microenvironment

A hallmark of solid tumors is an inverted pH gradient, where the intracellular pH (pHi) is neutral to slightly alkaline (pH 7.1-7.7), while the extracellular pH (pHe) is acidic (pH 6.5-7.0).[1][2][3] This acidification is largely a consequence of the Warburg effect, where cancer cells favor glycolysis for energy production even in the presence of oxygen.[4][5][6] This metabolic shift results in the production of large quantities of lactic acid, which is then exported out of the cell. [7][8][9]



The resulting acidic TME is not a mere byproduct of tumor metabolism but an active contributor to malignancy. It facilitates immune escape by suppressing the function of effector immune cells like CD8+ T lymphocytes and Natural Killer (NK) cells, whose activity is impaired under low pH conditions.[5][6][10] Furthermore, acidosis promotes invasion and metastasis by activating proteases and remodeling the extracellular matrix.[6] Therefore, targeting the mechanisms that establish and maintain TME acidity is a promising therapeutic strategy.

# The Role of Monocarboxylate Transporter 4 (MCT4) in TME Acidity

Monocarboxylate transporters are a family of proton-coupled symporters responsible for transporting lactate and other monocarboxylates across the plasma membrane. MCT4, in particular, is associated with the export of lactic acid from highly glycolytic cells, especially under hypoxic conditions, which are common within solid tumors.[7][8][9] The expression of MCT4 is often upregulated in various cancers and is driven by the hypoxia-inducible factor 1 (HIF-1).[6] By extruding lactate and protons from the cancer cell, MCT4 plays a direct role in acidifying the TME while simultaneously preventing cytotoxic levels of lactate from accumulating intracellularly.[8][9] This makes MCT4 a critical node in maintaining the metabolic and pH homeostasis required for tumor survival and progression.

### AZD0095: A Potent and Selective MCT4 Inhibitor

**AZD0095** is a clinical candidate from a triazolopyrimidine chemical series, identified and optimized as a highly potent and selective inhibitor of MCT4.[7][8][9] It was developed to block lactate efflux from cancer cells, thereby targeting the metabolic vulnerability of tumors reliant on glycolysis. Its high selectivity for MCT4 over other isoforms, particularly MCT1, is a key feature, minimizing potential off-target effects.[4][7][8] Preclinical data demonstrate that **AZD0095** has suitable properties for oral administration and exhibits a clean mechanism of action.[7][8]

# Mechanism of Action: Reversing TME Acidity and Immunosuppression

The primary mechanism of action for **AZD0095** is the direct inhibition of the MCT4 transporter. This blockade has two major consequences:



- Intracellular Lactate Accumulation: By preventing lactate export, AZD0095 forces lactate and
  protons to accumulate inside the cancer cell. This can lead to intracellular acidification and
  metabolic stress, ultimately resulting in the inhibition of cell proliferation and potentially
  cytotoxicity in MCT4-dependent tumors.[7][8][9]
- Reduction of Extracellular Acidity: By halting the efflux of lactic acid, AZD0095 reduces its
  concentration in the TME. This leads to an increase in the extracellular pH, thereby
  neutralizing the acidic conditions.[2][11] This normalization of the TME pH is hypothesized to
  reverse the local immunosuppression, allowing for enhanced infiltration and function of antitumor immune cells.[4][5]

Preclinical studies have shown that this mechanism can enhance the efficacy of immune checkpoint inhibitors, as the restored immune function complements the action of agents like anti-PD-1/PD-L1 antibodies.[2][4][5][11]

Figure 1: Mechanism of AZD0095 in reversing TME acidity and immunosuppression.

## **Quantitative Data Summary**

The preclinical evaluation of **AZD0095** has generated key quantitative data regarding its potency, selectivity, and in vivo effects on the TME.

| Parameter                                             | Value                    | Cell Line / Model            | Reference |  |
|-------------------------------------------------------|--------------------------|------------------------------|-----------|--|
| Potency (Lactate<br>Efflux)                           | 1.3 nM (pIC50 = 8.9) N/A |                              | [7][8]    |  |
| Cellular Activity                                     | 1-3 nM                   | 1-3 nM MCT4-expressing cells |           |  |
| Selectivity vs. MCT1                                  | >1000-fold               | N/A                          | [4][7][8] |  |
| T-Cell Proliferation                                  | > 10 μM                  | T-Cells                      | [4][5]    |  |
| Table 1: In Vitro Potency and Selectivity of AZD0095. |                          |                              |           |  |



| Parameter                                                                              | Treatment<br>Group            | Result                  | Model System            | Reference |
|----------------------------------------------------------------------------------------|-------------------------------|-------------------------|-------------------------|-----------|
| Intratumoral pH                                                                        | Control (Isotype)             | Acidic                  | MC38 Syngeneic<br>Model | [2][11]   |
| MCT4i + aPD-L1                                                                         | Increased pH<br>(Less Acidic) | MC38 Syngeneic<br>Model | [2][11]                 |           |
| Lactate Efflux                                                                         | AZD0095<br>Treatment          | Reduced                 | 3D CRC<br>Spheroids     | [11]      |
| Table 2: In Vivo<br>and Ex Vivo<br>Modulation of the<br>Tumor<br>Microenvironmen<br>t. |                               |                         |                         |           |

# **Experimental Protocols**

Detailed methodologies are crucial for interpreting and reproducing the findings on **AZD0095**. Below are summarized protocols for key assays cited in the literature.

## In Vitro Lactate Efflux Assay

This assay measures the ability of a compound to inhibit the export of lactate from cancer cells.

- Cell Culture: MCT4-expressing cancer cells (e.g., NCI-H358) are cultured in appropriate media to confluence in 96-well plates.[12]
- Compound Incubation: Cells are pre-incubated with varying concentrations of AZD0095 or vehicle control for a specified period.
- Lactate Efflux Initiation: The media is replaced with a glucose-rich, low-lactate buffer to stimulate glycolysis and subsequent lactate export.
- Sample Collection: At designated time points, the supernatant is collected.



- Lactate Quantification: The concentration of lactate in the supernatant is measured using a commercially available lactate assay kit, which typically relies on an enzymatic reaction that produces a colorimetric or fluorescent signal.
- Data Analysis: The rate of lactate efflux is calculated and plotted against the concentration of AZD0095 to determine the IC50 value.

# In Vivo Syngeneic Mouse Model and TME pH Measurement

This protocol describes the in vivo evaluation of **AZD0095**'s effect on tumor growth and TME acidity, as performed in studies combining an MCT4 inhibitor with immune checkpoint blockade.[2][11]

- Animal Model: C57BL/6 mice are used for the syngeneic model.
- Tumor Implantation: 1x10^6 MC38 colon adenocarcinoma cells are injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly.
- Treatment Regimen: When tumors reach a specified volume, treatment is initiated. A representative regimen includes:
  - MCT4 Inhibitor (e.g., AZD0095): Administered daily via oral gavage (p.o.). Doses in preclinical models range from 10-100 mg/kg.[4][5]
  - Immune Checkpoint Inhibitor: Anti-PD-L1 antibody (or isotype control) administered intraperitoneally (i.p.) every third day (e.g., 10 mg/kg).[2][11]
- Endpoint Analysis Tumor pH Measurement:
  - At the study endpoint (e.g., after 2-3 treatment cycles), animals are anesthetized.
  - A microprobe pH meter is inserted directly into the tumor tissue.
  - pH readings are taken at multiple depths (e.g., 1, 2, and 3 mm) to account for tumor heterogeneity.[2][11]

## Foundational & Exploratory





- Median pH values are calculated and compared between treatment groups.
- Endpoint Analysis Immune Infiltration: Tumors are excised, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify the infiltration of various immune cell populations (e.g., CD8+ T-cells, NK cells).





Click to download full resolution via product page

Figure 2: Preclinical experimental workflow for evaluating **AZD0095**.



### Conclusion

AZD0095 represents a targeted therapeutic approach aimed at exploiting the metabolic vulnerabilities of glycolytic tumors. By selectively inhibiting MCT4, it directly counteracts a key mechanism responsible for creating the acidic and immunosuppressive tumor microenvironment. Preclinical data strongly support its mechanism of action, demonstrating potent inhibition of lactate efflux and, crucially, an increase in intratumoral pH in vivo. This normalization of the TME provides a strong rationale for its combination with immunotherapies, where it has the potential to reverse lactate-driven immune suppression and improve therapeutic outcomes. The continued investigation of AZD0095 in clinical settings will be critical to validating this promising strategy for cancer treatment.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. The reversed intra- and extracellular pH in tumors as a unified strategy to chemotherapeutic delivery using targeted nanocarriers PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pH and its measurement PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Association between pH regulation of the tumor microenvironment and immunological state [frontiersin.org]
- 7. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluating pH in the Extracellular Tumor Microenvironment Using CEST MRI and Other Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]



- 11. MCT4 blockade increases the efficacy of immune checkpoint blockade PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Effect of AZD0095 on Tumor Microenvironment Acidity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854968#the-effect-of-azd0095-on-tumor-microenvironment-acidity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com